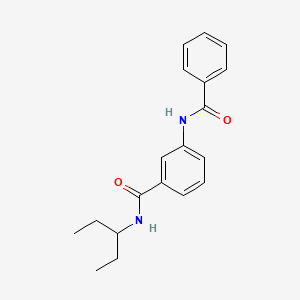![molecular formula C13H15NO3 B5834998 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-Propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as PSI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSI is a spirocyclic compound that contains both an indole and a dioxolane moiety in its structure. The unique chemical structure of PSI makes it a promising candidate for drug discovery and development, as well as for other applications such as materials science and biochemistry.
Mechanism of Action
The exact mechanism of action of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood, but several studies have shed light on its potential mechanisms. One study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Another study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits the growth of cancer cells by inducing cell cycle arrest and inhibiting DNA synthesis.
Biochemical and Physiological Effects
1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have several biochemical and physiological effects. One study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits the activity of the enzyme topoisomerase, which is involved in DNA replication and transcription. Another study showed that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits the activity of the enzyme tyrosine kinase, which is involved in cell signaling and proliferation. Additionally, 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its potent biological activity, which makes it a promising candidate for drug discovery and development. Additionally, the unique spirocyclic structure of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one makes it a valuable tool for studying the structure-activity relationship of other spirocyclic compounds. However, one of the limitations of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its relatively complex synthesis method, which can make it difficult to produce in large quantities for commercial applications.
Future Directions
There are several future directions for research on 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of new cancer treatments based on the anticancer activity of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its potential applications in other fields such as materials science and biochemistry. Finally, the synthesis method of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be optimized to make it more efficient and cost-effective for commercial applications.
Synthesis Methods
The synthesis of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves a multistep process that requires several intermediate compounds. One of the most commonly used methods for synthesizing 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then subjected to further reactions to form the spirocyclic structure of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Scientific Research Applications
1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is in drug discovery and development. Several studies have shown that 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has potent anticancer activity, making it a potential candidate for the development of new cancer treatments. Additionally, 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have antimicrobial and antiviral properties, which could make it useful in the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
1'-propylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-7-14-11-6-4-3-5-10(11)13(12(14)15)16-8-9-17-13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKTWMRJVVXNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)


![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)


![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)
